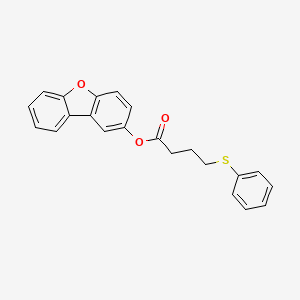
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a chemical compound with the molecular formula C15H18N2O5 and a molecular weight of 306.31382 g/mol . This compound is characterized by a pyrrolidin-2-one core structure substituted with a butoxy group at the 5-position and a 4-nitrobenzoyl group at the 1-position. It is a member of the pyrrolidin-2-one family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate acyclic precursors.
Introduction of the Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions.
Attachment of the 4-Nitrobenzoyl Group: The 4-nitrobenzoyl group can be introduced through acylation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The butoxy group can be substituted with other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one include:
Pyrrolidin-2-one: The parent compound, which lacks the butoxy and nitrobenzoyl substituents.
4-Nitrobenzoyl-pyrrolidin-2-one: A derivative with only the nitrobenzoyl group attached.
5-Butoxy-pyrrolidin-2-one: A derivative with only the butoxy group attached.
The uniqueness of this compound lies in the combination of both the butoxy and nitrobenzoyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
136410-10-1 |
|---|---|
Formule moléculaire |
C15H18N2O5 |
Poids moléculaire |
306.31 g/mol |
Nom IUPAC |
5-butoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18N2O5/c1-2-3-10-22-14-9-8-13(18)16(14)15(19)11-4-6-12(7-5-11)17(20)21/h4-7,14H,2-3,8-10H2,1H3 |
Clé InChI |
AOXAHNRBOUJRAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


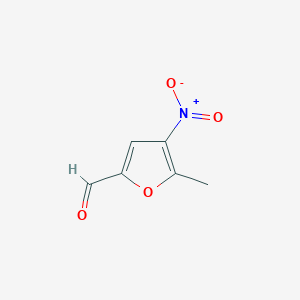
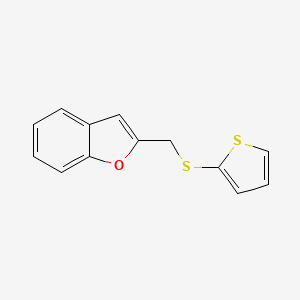
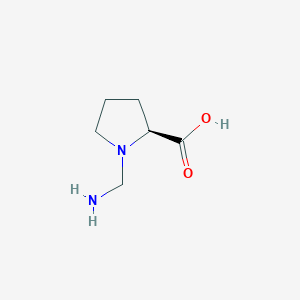
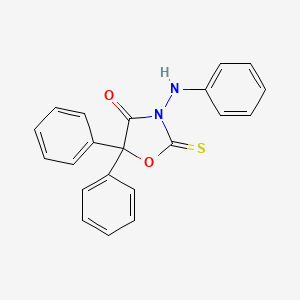
![Methyl 4-((1R,2S,3aR,8bR)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B12882925.png)
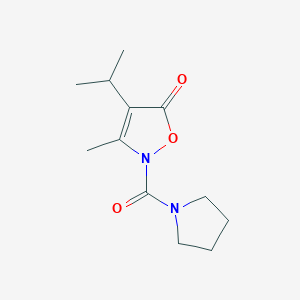
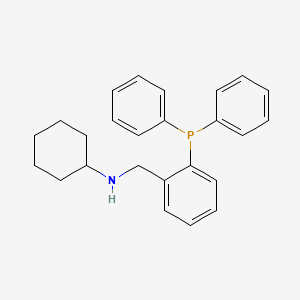
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)

![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
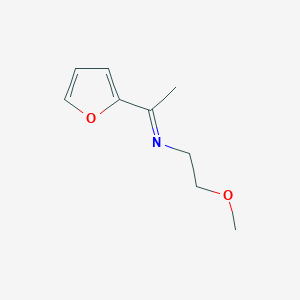

![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
